(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-Benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide
(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-Benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide
Brand Name:
Vulcanchem
CAS No.:
161389-25-9
VCID:
VC0061909
InChI:
InChI=1S/C47H59N7O7/c1-29(2)38(42(56)49-28-37-50-34-20-14-15-21-35(34)51-37)53-43(57)39(48-27-31-22-24-33(61-7)25-23-31)40(55)36(26-30-16-10-8-11-17-30)52-44(58)41(46(3,4)5)54-45(59)47(6,60)32-18-12-9-13-19-32/h8-25,29,36,38-41,48,55,60H,26-28H2,1-7H3,(H,49,56)(H,50,51)(H,52,58)(H,53,57)(H,54,59)/t36-,38-,39+,40+,41+,47-/m0/s1
SMILES:
CC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)C(C)(C4=CC=CC=C4)O)O)NCC5=CC=C(C=C5)OC
Molecular Formula:
C47H59N7O7
Molecular Weight:
834 g/mol
(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-Benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide
CAS No.: 161389-25-9
Main Products
VCID: VC0061909
Molecular Formula: C47H59N7O7
Molecular Weight: 834 g/mol
CAS No. | 161389-25-9 |
---|---|
Product Name | (2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-Benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide |
Molecular Formula | C47H59N7O7 |
Molecular Weight | 834 g/mol |
IUPAC Name | (2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide |
Standard InChI | InChI=1S/C47H59N7O7/c1-29(2)38(42(56)49-28-37-50-34-20-14-15-21-35(34)51-37)53-43(57)39(48-27-31-22-24-33(61-7)25-23-31)40(55)36(26-30-16-10-8-11-17-30)52-44(58)41(46(3,4)5)54-45(59)47(6,60)32-18-12-9-13-19-32/h8-25,29,36,38-41,48,55,60H,26-28H2,1-7H3,(H,49,56)(H,50,51)(H,52,58)(H,53,57)(H,54,59)/t36-,38-,39+,40+,41+,47-/m0/s1 |
Standard InChIKey | GSXZOVDJUCOJAW-JZPLEXDRSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)[C@@H]([C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@](C)(C4=CC=CC=C4)O)O)NCC5=CC=C(C=C5)OC |
SMILES | CC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)C(C)(C4=CC=CC=C4)O)O)NCC5=CC=C(C=C5)OC |
Canonical SMILES | CC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)C(C)(C4=CC=CC=C4)O)O)NCC5=CC=C(C=C5)OC |
Synonyms | (2R,3S,4S)-N-[2-(4-Methoxybenzylamine)-4-[[N-[[((S)-phenyllactoyl))ter t-leucine]amino]-3-hydroxy- 5-phenylpentanoyl]valine (2-benzimidazolyl )methylamide |
PubChem Compound | 460243 |
Last Modified | Nov 11 2021 |
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